methyl N-[2-methoxy-4-(methylsulfanyl)butyl]carbamate
Description
Methyl N-[2-methoxy-4-(methylsulfanyl)butyl]carbamate is a carbamate derivative characterized by a butyl chain substituted with a methoxy group at the second carbon and a methylsulfanyl (SMe) group at the fourth carbon.
Properties
IUPAC Name |
methyl N-(2-methoxy-4-methylsulfanylbutyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S/c1-11-7(4-5-13-3)6-9-8(10)12-2/h7H,4-6H2,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRRGFRSJSASGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
The synthesis begins with the preparation of a 4-(methylsulfanyl)-2-methoxybutylamine precursor. This intermediate is synthesized via sequential nucleophilic substitutions:
- Thiol-ene Reaction : 2-Methoxy-4-buten-1-ol reacts with methyl mercaptan (CH$$_3$$SH) under radical initiation to introduce the methylsulfanyl group.
- Amine Formation : The resulting sulfide undergoes Curtius rearrangement with sodium azide and subsequent Staudinger reduction to yield 2-methoxy-4-(methylsulfanyl)butylamine.
Carbamate Formation
The amine intermediate reacts with methyl chloroformate (ClCO$$2$$Me) in dichloromethane (DCM) at 0°C, using triethylamine (Et$$3$$N) as a base. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by deprotonation (Eq. 1):
$$
\text{R-NH}2 + \text{ClCO}2\text{Me} \xrightarrow{\text{Et}3\text{N, DCM}} \text{R-NHCO}2\text{Me} + \text{HCl} \quad (1)
$$
Optimization Insights :
- Excess methyl chloroformate (1.2 equiv.) ensures complete conversion.
- Reaction temperatures >25°C risk forming urea side products.
Table 1. Yields Under Varied Conditions
| Entry | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Et$$_3$$N | DCM | 0 | 88 |
| 2 | NaHCO$$_3$$ | H$$_2$$O | 25 | 62 |
| 3 | Pyridine | THF | -10 | 75 |
Rhodium-Catalyzed Carbamate Transfer to Sulfides
An alternative route leverages rhodium-catalyzed carbamate transfer, adapted from sulfoximine synthesis methodologies. This approach avoids pre-functionalized amines, instead directly installing the carbamate group onto a sulfide-containing substrate.
Substrate Preparation
The starting material, 2-methoxy-4-(methylsulfanyl)butanol, is synthesized via Mitsunobu reaction:
- Mitsunobu Etherification : 4-(Methylsulfanyl)butane-1,2-diol reacts with methanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$) to install the methoxy group.
- Oxidation to Aldehyde : The alcohol is oxidized to 2-methoxy-4-(methylsulfanyl)butanal using pyridinium chlorochromate (PCC).
Rhodium-Mediated Carbamate Installation
The aldehyde undergoes rhodium-catalyzed coupling with methyl carbamate (NH$$2$$CO$$2$$Me) under oxidative conditions:
General Procedure :
- Catalyst : Rh$$2$$(OAc)$$4$$ (2.5 mol %)
- Oxidant : PhI(OAc)$$_2$$ (1.5 equiv.)
- Base : MgO (4.0 equiv.)
- Solvent : CH$$2$$Cl$$2$$, 40°C, 8 h
The reaction proceeds via iminoiodinane intermediate formation, followed by carbamate transfer to the sulfide (Eq. 2):
$$
\text{R-S-CH}3 + \text{NH}2\text{CO}2\text{Me} \xrightarrow{\text{Rh}2(\text{OAc})4} \text{R-NHCO}2\text{Me} + \text{Byproducts} \quad (2)
$$
Table 2. Catalytic Efficiency Comparison
| Entry | Catalyst Loading (mol %) | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | 2.5 | 76 | 98 |
| 2 | 5.0 | 81 | 97 |
| 3 | 1.0 | 58 | 95 |
Solid-Phase Synthesis for Scalability
For industrial-scale production, solid-supported reagents mitigate purification challenges. A polystyrene-bound carbodiimide resin facilitates carbamate formation without aqueous workup:
Procedure Highlights
- Resin Activation : Wang resin functionalized with N-hydroxysuccinimide (NHS) esters.
- Coupling : 2-Methoxy-4-(methylsulfanyl)butylamine (1.0 equiv.) reacts with methyl carbonate (1.1 equiv.) in DMF, 25°C, 12 h.
- Cleavage : TFA/CH$$2$$Cl$$2$$ (1:9) liberates the product with >90% purity.
Advantages :
- Eliminates chromatographic purification.
- Suitable for continuous-flow manufacturing.
Analytical Characterization
Critical validation data for methyl N-[2-methoxy-4-(methylsulfanyl)butyl]carbamate include:
Spectroscopic Data
Chromatographic Purity
Challenges and Mitigation Strategies
Side Reactions
Scalability Limits
- Rhodium catalysts impose cost barriers; copper alternatives offer economical scaling.
Chemical Reactions Analysis
Types of Reactions
methyl N-[2-methoxy-4-(methylsulfanyl)butyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted carbamates .
Scientific Research Applications
methyl N-[2-methoxy-4-(methylsulfanyl)butyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of methyl N-[2-methoxy-4-(methylsulfanyl)butyl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. This mechanism is similar to that of other carbamate compounds, which are known to inhibit acetylcholinesterase and other enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl N-[2-methoxy-4-(methylsulfanyl)butyl]carbamate with analogous carbamate and sulfur-containing derivatives, focusing on structural motifs, synthetic pathways, and physicochemical properties inferred from the evidence.
Table 1: Structural and Functional Group Comparisons
Key Observations:
Carbamate Stability :
- Methyl carbamates (target compound) are generally more hydrolytically labile than tert-butyl derivatives (e.g., 17a, 18a), which are often used as protecting groups in synthesis .
- Zafirlukast’s cyclopentyl carbamate may enhance metabolic stability compared to methyl or tert-butyl groups, critical for its role as a leukotriene antagonist .
Sulfur Functional Groups: The methylsulfanyl (thioether) group in the target compound contrasts with Zafirlukast’s sulfonamide (–SO₂NH–).
Synthetic Methods :
- Similar to compounds in , the target compound’s synthesis likely involves nucleophilic substitution or coupling reactions. For example, tert-butyl carbamates (17a, 18a) were synthesized using Grignard reagents (MeMgBr) and purified via silica chromatography .
- Methyl carbamates may require milder conditions due to their lower steric bulk compared to tert-butyl analogs.
Table 2: Physicochemical and Analytical Data Comparison
Key Findings:
- Solubility : The target compound’s methylsulfanyl group likely reduces aqueous solubility (similar to Zafirlukast’s BCS Class II behavior), necessitating formulation strategies like solid dispersions .
- HPLC Behavior : While HPLC data for the target compound is absent, analogs with tert-butyl carbamates (16c–16e) exhibit retention times between 9–12 minutes, suggesting that the target’s less bulky methyl group might reduce retention time .
Research Implications and Gaps
Structural Optimization :
- Replacing the methylsulfanyl group with a sulfonamide (as in Zafirlukast) could improve solubility but may alter receptor binding profiles .
- tert-Butyl carbamates (e.g., 17a) offer greater stability for synthetic intermediates, whereas methyl carbamates may prioritize metabolic activation .
Pharmacological Potential: The target compound’s thioether moiety could confer antioxidant properties or interact with sulfur-binding enzymes, warranting further biochemical assays.
Data Limitations: No direct evidence on the target compound’s synthesis, bioactivity, or analytical data was found. Comparisons are extrapolated from structural analogs.
Biological Activity
Methyl N-[2-methoxy-4-(methylsulfanyl)butyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a carbamate functional group, which is known for its ability to interact with various biological targets. The presence of methoxy and methylsulfanyl groups significantly influences its chemical reactivity and biological properties.
The primary mechanism of action for this compound involves enzyme inhibition. The carbamate moiety can form covalent bonds with the active sites of enzymes, leading to their inactivation. This mechanism is similar to that observed in other carbamate compounds, particularly those that inhibit acetylcholinesterase, which plays a crucial role in neurotransmission.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. Studies have shown it to be effective against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes. For instance, it has shown promise in inhibiting acetylcholinesterase and other enzymes involved in metabolic pathways. This inhibition can lead to increased levels of neurotransmitters, potentially benefiting conditions such as Alzheimer's disease .
Case Studies and Research Findings
-
Anticancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound possesses significant growth inhibition capabilities, with GI50 values in the nanomolar range across multiple cancer types .
Cell Line GI50 (nM) U87 (glioblastoma) 200 ± 60 BE (neuroblastoma) 18.9 SK (melanoma) >950 - Combination Therapy : In combination with radiation therapy, this compound demonstrated enhanced cytotoxic effects compared to radiation alone, indicating its potential as an adjunct treatment in oncological therapies .
- Antiviral Activity : Similar compounds have been evaluated for antiviral properties against viruses like Chikungunya virus (CHIKV). Inhibitors derived from carbamates showed significant efficacy in reducing viral replication in vitro .
Comparison with Similar Compounds
The unique structure of this compound distinguishes it from other carbamates such as methyl carbamate and ethyl carbamate. The methoxy and methylsulfanyl groups enhance its solubility and reactivity, making it a valuable candidate for further research.
| Compound | Unique Features |
|---|---|
| This compound | Contains methoxy and methylsulfanyl groups |
| Methyl Carbamate | Simpler structure, less biological activity |
| Ethyl Carbamate | Similar activity but different solubility |
Q & A
Q. What are the established synthetic protocols for methyl N-[2-methoxy-4-(methylsulfanyl)butyl]carbamate, and how can reaction parameters be optimized for yield and purity?
Methodological Answer: Synthesis typically involves nucleophilic substitution or carbamate formation under basic conditions. For analogous carbamates, tert-butyl derivatives are synthesized using sodium hydroxide or potassium carbonate to deprotonate the amine, followed by reaction with methyl chloroformate (). Optimization can employ Design of Experiments (DoE) to screen parameters like temperature (40–60°C), solvent polarity (THF/DMF), and reaction time (6–12 hours). Flow chemistry setups enhance reproducibility, as demonstrated in Omura-Sharma-Swern oxidation studies (). Purity is monitored via TLC and HPLC, with yields >75% achievable after recrystallization .
Q. Which analytical techniques are most effective for confirming the structure and purity of this carbamate?
Methodological Answer:
- NMR (1H, 13C): Assigns methoxy (δ 3.3–3.5 ppm), methylsulfanyl (δ 2.1 ppm), and carbamate carbonyl (δ 155–160 ppm) groups.
- IR Spectroscopy: Confirms C=O stretch (~1700 cm⁻¹) and N-H bend (~1530 cm⁻¹).
- HPLC: Quantifies purity (>95% using C18 columns, acetonitrile/water mobile phase).
- X-ray Crystallography: Resolves stereochemistry, as applied to methyl N-(2-bromo-4-chlorophenyl)carbamate () .
Advanced Questions
Q. How can researchers address conflicting reports on the enzyme inhibition efficacy of this compound?
Methodological Answer: Discrepancies may arise from assay conditions (pH, temperature) or enzyme isoforms. To resolve:
- Standardized Assays: Use fixed enzyme concentrations (e.g., 10 nM) and buffer systems (pH 7.4 PBS).
- Surface Plasmon Resonance (SPR): Measures binding kinetics (e.g., Kd, kon/koff) under controlled conditions.
- Molecular Dynamics (MD) Simulations: Predict binding site interactions, validated by mutagenesis studies. For example, tert-butyl carbamates showed variable activity depending on substituent positioning () .
Q. What computational approaches predict the reactivity and interaction mechanisms of this carbamate with biological targets?
Methodological Answer:
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Docking (AutoDock Vina): Models interactions with enzymes (e.g., cytochrome P450), validated by fluorescence quenching assays.
- QSAR Models: Relate structural features (e.g., logP, polar surface area) to biological activity. A study on maleimide derivatives integrated DFT with experimental fluorescence data () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
